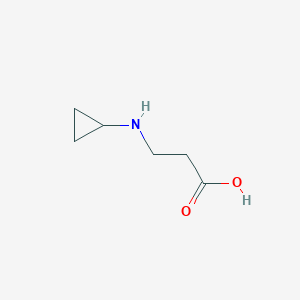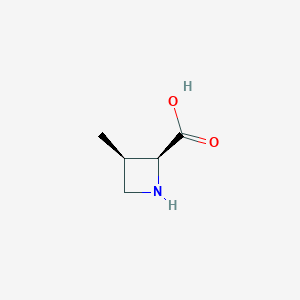
3-(Cyclopropylamino)propionic Acid
Übersicht
Beschreibung
3-(Cyclopropylamino)propionic Acid is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is also known by its IUPAC name, N-cyclopropyl-beta-alanine . This compound is characterized by the presence of a cyclopropyl group attached to an amino acid backbone, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
The synthesis of 3-(Cyclopropylamino)propionic Acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-(Cyclopropylamino)propionic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylamino)propionic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in metabolic pathways and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, the compound finds applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylamino)propionic Acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes involved in amino acid metabolism, potentially inhibiting or modulating their activity . This interaction can lead to various physiological effects, depending on the specific enzyme and pathway targeted. Further research is needed to fully elucidate the detailed mechanism of action and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
3-(Cyclopropylamino)propionic Acid can be compared with other similar compounds, such as beta-alanine and cyclopropylamine . While beta-alanine is a simple amino acid, the presence of the cyclopropyl group in this compound imparts unique chemical properties and reactivity. Cyclopropylamine, on the other hand, is a simple amine with a cyclopropyl group, lacking the amino acid backbone present in this compound. These structural differences contribute to the distinct chemical and biological properties of this compound, making it a valuable compound for various scientific studies.
Eigenschaften
IUPAC Name |
3-(cyclopropylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)3-4-7-5-1-2-5/h5,7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGNQZHEDUAMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)



![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)







